molecular formula C120H206N44O35S B561557 [Ala11,D-Leu15]-Orexin B CAS No. 532932-99-3

[Ala11,D-Leu15]-Orexin B

Cat. No. B561557
CAS RN: 532932-99-3
M. Wt: 2857.301
InChI Key: SURUUKNICBOUOQ-UBNRXWOCSA-N
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Description

“[Ala11,D-Leu15]-Orexin B” is a highly potent and selective OX2 receptor agonist . It has a 400-fold selectivity for OX2 over OX1 receptors, possessing EC50 values of 0.13 and 52 nM for human OX2 and OX1 receptors respectively . This compound increases social novelty seeking and can decrease anxious and depressive behaviour in animal models .


Molecular Structure Analysis

The molecular structure of “[Ala11,D-Leu15]-Orexin B” is given by the sequence H-Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Ala-Gln-Arg-Leu-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2 . The molecular weight is 2857.28 and the formula is C189H284N54O56S .


Physical And Chemical Properties Analysis

“[Ala11,D-Leu15]-Orexin B” is soluble to 0.30 mg/ml in water . It appears as a freeze-dried solid and should be stored dry, frozen, and in the dark .

Scientific Research Applications

Neuroscience Research: Understanding Sleep Disorders

[Ala11,D-Leu15]-Orexin B is a potent and selective agonist for the OX2 receptor . In neuroscience, it’s used to study sleep disorders like narcolepsy, which is associated with a deficiency in orexin (hypocretin) neurons. By selectively activating OX2 receptors, researchers can investigate the role of these receptors in sleep-wake regulation and potential therapeutic interventions for sleep disorders.

Metabolic Studies: Appetite and Energy Expenditure

This peptide has been implicated in appetite regulation and energy homeostasis . Its role as an OX2 receptor agonist makes it a valuable tool for studying metabolic processes, including feeding behavior, energy expenditure, and the balance between them. This can lead to a better understanding of metabolic diseases such as obesity and diabetes.

Mechanism of Action

“[Ala11,D-Leu15]-Orexin B” acts as a potent and selective agonist for the OX2 receptor . This means it binds to this receptor and activates it, which can lead to various physiological effects.

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURUUKNICBOUOQ-UBNRXWOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H206N44O35S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2857.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary mechanism of action of [Ala11,D-Leu15]-Orexin B?

A1: [Ala11,D-Leu15]-Orexin B is a potent and selective agonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor primarily found in the central nervous system. [, ] Binding to OX2R triggers a cascade of intracellular signaling events, ultimately influencing neuronal excitability and neurotransmitter release. [, ]

Q2: How does [Ala11,D-Leu15]-Orexin B differ from Orexin A in its receptor binding and effects?

A2: While Orexin A activates both OX1R and OX2R, [Ala11,D-Leu15]-Orexin B demonstrates a high selectivity for OX2R. [, ] This selectivity translates to distinct pharmacological profiles, with [Ala11,D-Leu15]-Orexin B exhibiting more specific effects on sleep/wake regulation and cataplexy without the potential reinforcing effects associated with OX1R activation. []

Q3: What are the key physiological effects of [Ala11,D-Leu15]-Orexin B administration observed in animal models?

A3: In rodent models of narcolepsy, [Ala11,D-Leu15]-Orexin B effectively increases wakefulness, stabilizes sleep architecture by reducing transitions between wakefulness and NREM sleep, and reduces cataplexy-like episodes. [] This highlights its potential as a treatment for sleep-wake disorders associated with orexin deficiency.

Q4: How does [Ala11,D-Leu15]-Orexin B influence glutamatergic transmission in the ventral tegmental area (VTA)?

A4: [Ala11,D-Leu15]-Orexin B enhances glutamatergic transmission in the VTA through two main mechanisms: 1) it increases presynaptic glutamate release in a protein kinase C (PKC)-dependent manner, and 2) it potentiates postsynaptic NMDA receptor activity, also via PKC activation. [] This suggests a role for OX2R in modulating reward and motivational processes.

Q5: Has [Ala11,D-Leu15]-Orexin B demonstrated efficacy in alleviating cardiovascular dysfunction?

A5: While Orexin A is known to elevate blood pressure and heart rate, [Ala11,D-Leu15]-Orexin B has demonstrated a cardioprotective effect in models of ischemia/reperfusion injury. [] This cardioprotection is linked to the activation of ERK1/2 and Akt signaling pathways in myocardial tissue. [] Interestingly, this effect is not seen with Orexin A, suggesting a unique role for OX2R in cardiac function.

Q6: Are there any known links between OX2R expression and human heart failure?

A6: Research suggests a potential correlation between OX2R and heart failure. Studies have shown a significant inverse correlation between OX2R expression and the severity of heart failure symptoms as assessed by the New York Heart Association (NYHA) functional classification. [] This finding warrants further investigation into the therapeutic potential of OX2R agonists in heart failure.

Q7: What are the potential advantages of targeting OX2R selectively for therapeutic purposes?

A7: Selective OX2R agonism, like that achieved with [Ala11,D-Leu15]-Orexin B, offers several potential advantages. These include: * Targeted effects on sleep/wake regulation and cataplexy: This minimizes the risk of off-target effects associated with broader orexin receptor activation. []* Reduced potential for drug-seeking behavior: Unlike Orexin A, [Ala11,D-Leu15]-Orexin B does not induce drug-seeking behavior in mice, suggesting a safer profile regarding addiction liability. []

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